Mirincamycin
Description
Contextualization within Lincosamide Antibiotics
Mirincamycin (B1218800) belongs to the lincosamide class of antibiotics. nih.govasm.orggenome.jp This class also includes the naturally occurring antibiotic lincomycin (B1675468), isolated from Streptomyces lincolnensis, and the more widely used semi-synthetic derivative, clindamycin (B1669177). slideshare.netwikipedia.orgclevelandclinic.org Lincosamides are characterized by a core structure consisting of a pyrrolidine (B122466) ring linked to a pyranose moiety, specifically a methylthio-lincosamide, via an amide bond. wikipedia.org
The primary mechanism of action for lincosamide antibiotics is the inhibition of bacterial protein synthesis. ontosight.aitaylorandfrancis.com They achieve this by binding to the 50S subunit of the bacterial ribosome, a critical component in the process of translating mRNA into proteins. ontosight.aiorthobullets.com This binding action interferes with the formation of peptide bonds, effectively halting the growth and proliferation of the bacteria. ontosight.ai this compound shares this fundamental mechanism with other lincosamides. ontosight.ai Lincosamides are typically effective against Gram-positive bacteria and anaerobic bacteria. ontosight.aiclevelandclinic.org
Historical Perspectives in Chemical Biology Research
The initial development and investigation of this compound date back to the early 1970s. An improved synthesis for the compound, then identified as U-24,729A, was reported in 1972. asm.org Early chemical biology research evaluated this compound as an antimalarial drug in various animal models. nih.gov Preclinical studies in mice and rhesus monkeys demonstrated its in vivo activity against Plasmodium parasites. nih.gov In infections with Plasmodium cynomolgi in rhesus monkeys, this compound was reported to be curative as a monotherapy and showed an additive effect when administered with primaquine (B1584692). nih.govajtmh.org
Despite these promising early findings, investigations into this compound were not actively pursued for a period. nih.gov A primary reason for this was the lack of a perceived need for new antimalarial combination therapies at that time. nih.gov However, with the global rise of drug resistance in Plasmodium falciparum and the recognized need for effective combination treatments, interest in this compound has re-emerged. nih.govasm.org Its distinct mechanism of action and efficacy profile have made it an attractive candidate for further clinical development as a partner drug for fast-acting antimalarials. nih.govmmv.org
Isomeric Forms of this compound: cis-Mirincamycin and trans-Mirincamycin
This compound exists as two distinct stereoisomers. This isomerism arises from the spatial arrangement of substituents at the 4-position of the compound's pyrrolidine ring. researchgate.net The two isomers are designated as cis-Mirincamycin and trans-Mirincamycin, reflecting the relative orientation of the pentyl group at this chiral center. researchgate.net The synthesis and resolution of these individual isomers have been crucial for research, allowing for the separate evaluation of their biological activities and pharmacokinetic properties. nih.govnih.gov
Differential Research Considerations for Stereoisomers
Research has demonstrated that the stereochemistry of this compound plays a significant role in its biological activity and pharmacokinetic behavior. Studies comparing cis-Mirincamycin and trans-Mirincamycin have revealed notable differences, which are critical considerations for its potential development as a therapeutic agent.
In vitro studies against clinical isolates of Plasmodium falciparum have shown that both isomers are highly active, often more so than the comparator drugs clindamycin and doxycycline. nih.govasm.orgasm.org While some studies report no significant difference in the median 50% inhibitory concentrations (IC₅₀s) between the two isomers, others have noted slight variations. nih.gov For instance, one study on isolates from Gabon found the median IC₅₀ for trans-Mirincamycin to be slightly lower (more potent) than for cis-Mirincamycin. nih.govasm.org Conversely, other research has indicated a slightly higher potency for the cis isomer against different parasite clones. nih.gov
| Isomer | Median IC₅₀ (Gabon Isolates) [nM] | IC₅₀ (W2 Clone) [nM] |
|---|---|---|
| cis-Mirincamycin | 3.2 | 11,300 |
| trans-Mirincamycin | 2.6 | 12,300 |
Data sourced from multiple studies on Plasmodium falciparum isolates and clones. nih.govnih.govresearchgate.net
| Isomer | Absolute Oral Bioavailability |
|---|---|
| cis-Mirincamycin | 13.6% |
| trans-Mirincamycin | 11.7% |
Data from a study in healthy rhesus monkeys. nih.govnih.govresearchgate.net
Structure
3D Structure
Properties
CAS No. |
31101-25-4 |
|---|---|
Molecular Formula |
C19H35ClN2O5S |
Molecular Weight |
439.0 g/mol |
IUPAC Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H35ClN2O5S/c1-4-5-6-7-11-8-12(21-9-11)18(26)22-13(10(2)20)17-15(24)14(23)16(25)19(27-17)28-3/h10-17,19,21,23-25H,4-9H2,1-3H3,(H,22,26)/t10-,11+,12-,13+,14-,15+,16+,17+,19+/m0/s1 |
InChI Key |
UFFIWDQGZCWMIU-YLKLGEPYSA-N |
SMILES |
CCCCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |
Isomeric SMILES |
CCCCC[C@@H]1C[C@H](NC1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl |
Canonical SMILES |
CCCCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |
Synonyms |
mirincamycin mirincamycin hydrochloride mirincamycin monohydrochloride mirincamycin, (2S-trans)-isomer mirincamycin, monohydrochloride, (2R-cis)-isomer mirincamycin, monohydrochloride, (2R-trans)-isomer mirincamycin, monohydrochloride, (2S-cis)-isomer mirincamycin, monohydrochloride, (2S-trans)-isomer N-demethyl-4'-pentyclindamycin U 24729A |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Studies
Methodologies for Mirincamycin (B1218800) Synthesis
The synthesis of this compound has evolved from original semi-synthetic modifications of existing scaffolds to more advanced, component-based strategies that allow for greater molecular diversity.
This compound, also known as U-24729A, was originally developed by The Upjohn Company. nih.govacs.org Its synthesis emerged from research programs focused on modifying existing lincosamide antibiotics to improve their properties. The foundational structure for this class is lincomycin (B1675468), which is composed of an amino acid moiety (propylhygric acid) and a sugar moiety (methylthiolincosamide). mdpi.com
A common early strategy in lincosamide chemistry was the semi-synthetic modification of the parent compound. For instance, clindamycin (B1669177) is produced by the stereospecific replacement of the 7-hydroxyl group of lincomycin with a chlorine atom. mdpi.com The original approaches to this compound followed a similar principle of modifying a precursor. Specifically, literature from 1972 describes an improved synthesis and resolution of 1′-demethyl-4′-depropyl-4′-(R)- and -(S)-pentylclindamycin hydrochloride, which corresponds to this compound. asm.org This indicates that the original synthetic pathway involved the chemical modification of a clindamycin-like structure, specifically by replacing the 4'-propyl group on the amino acid portion with a pentyl group. This process resulted in a mixture of stereoisomers (cis and trans) based on the orientation of the new pentyl group. asm.orgnih.gov
The initial synthesis of this compound yields a racemic mixture of its cis and trans stereoisomers. nih.gov The separation of these isomers is crucial as they can exhibit different biological activities and pharmacokinetic profiles. Modern advancements in synthetic chemistry offer more sophisticated pathways and resolution methods than those originally employed.
Advanced Synthetic Pathways: Contemporary approaches to lincosamide synthesis often favor fully synthetic, component-based routes. harvard.educhemrxiv.org These strategies provide greater flexibility and allow for the creation of analogues with modifications that are difficult or impossible to achieve through semi-synthesis from the natural product. chemrxiv.orgharvard.edu Key methods include:
Convergent Synthesis: Building the northern (sugar) and southern (amino acid) halves of the molecule separately before coupling them. harvard.eduharvard.edu
Nitroaldol (Henry) Reaction: This has been used to strategically form key carbon-carbon bonds within the aminosugar fragment. chemrxiv.orgharvard.edu
Stereoselective Synthesis: Modern organic synthesis aims to control the formation of chiral centers during the reaction sequence to produce a single desired stereoisomer, potentially avoiding the need for later resolution. rsc.orgnih.govrsc.orgnih.gov
Resolution Techniques: When a synthesis results in a mixture of stereoisomers, as is the case with this compound, they must be separated. This process is known as chiral resolution. wikipedia.org
High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) can be used in HPLC systems to separate enantiomers and diastereomers based on their differential interactions with the chiral phase. nih.govminia.edu.egeijppr.com The separation and purity of this compound isomers have been confirmed using this technique. nih.gov
Diastereomeric Salt Crystallization: This classic method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent (e.g., tartaric acid) to form a pair of diastereomeric salts. wikipedia.orgminia.edu.eg Since diastereomers have different physical properties, they can often be separated by fractional crystallization.
Attrition-Enhanced Deracemization: A more advanced technique, also known as Viedma ripening, involves grinding a slurry of a crystalline conglomerate under conditions where the enantiomers can racemize in solution. This can lead to the entire mixture converting into a single, solid enantiomer over time. pharmtech.com
Table 1: General Chiral Resolution Techniques
| Technique | Principle | Applicability to this compound |
|---|---|---|
| Chiral HPLC | Differential interaction of isomers with a chiral stationary phase leads to different retention times. | Confirmed method for separating and verifying the purity of cis and trans isomers. nih.gov |
| Diastereomeric Salt Formation | Reaction with a chiral resolving agent forms diastereomeric salts with different solubilities, allowing separation by crystallization. wikipedia.org | A highly probable method for the original, large-scale resolution of the isomers. |
| Stereoselective Synthesis | Synthetic route designed to selectively create the desired stereoisomer, minimizing or eliminating the other. | An advanced strategy applicable to lincosamides to potentially synthesize one this compound isomer directly. nih.gov |
Original Synthetic Approaches
Exploration of this compound Analogues and Derivatives
The exploration of analogues is a cornerstone of medicinal chemistry, aimed at optimizing a lead compound's activity, selectivity, and pharmacokinetic properties. oncodesign-services.comnih.gov
The lincosamide scaffold offers several positions for structural modification. Based on extensive research into lincomycin, clindamycin, and other derivatives, key strategies involve altering the two main components of the molecule: the aminosugar (the "northern half") and the N-methyl-proline moiety (the "southern half"). chemrxiv.orgresearchgate.net
Modification of the Proline Moiety: The 4'-alkyl group on the proline ring is a critical site for modification. The very existence of this compound (a 4'-pentyl derivative) as an analogue of clindamycin (a 4'-propyl derivative) demonstrates the success of this strategy. Further modifications at this position, such as creating 4′-butyl or 4′-pentyl derivatives, have been shown to produce compounds with greater activity than the parent lincomycin. asm.org
Modification at the C-7 Position: The C-7 position of the sugar moiety is another key target. The transformation of lincomycin to clindamycin involves replacing the 7-(R)-hydroxyl group with a 7-(S)-chloro atom. mdpi.com Further derivatization at this site, for example, by introducing para-substituted phenylthio groups, has been shown to yield analogues with potent activity. researchgate.net
Modification at the C-6 Position: The C-6 amino group can be modified. Studies have shown that introducing substituted pipecolinic acid at this position can lead to compounds with significantly enhanced antibacterial activities. researchgate.net
Advanced and Bio-synthetic Methods: Modern techniques like mutasynthesis, where a genetically modified organism is fed synthetic precursors to produce novel analogues, have been used to create new lincosamides. asm.org This approach could be used to generate chlorinated alternatives with potentially greater antimalarial activity. asm.org
Structure-activity relationship (SAR) studies analyze how a molecule's chemical structure correlates with its biological activity, providing a rational basis for designing improved drugs. researchgate.netwikipedia.org For this compound and its analogues, SAR investigations have yielded critical insights, particularly for its antimalarial properties.
A primary SAR finding is that this compound is significantly more potent against Plasmodium falciparum than other antibiotics, including its parent compound clindamycin and the commonly used doxycycline. asm.orgnih.gov This highlights the importance of the 4'-pentyl group in this compound for its enhanced antimalarial effect compared to the 4'-propyl group of clindamycin.
Furthermore, a distinct SAR exists between the cis and trans isomers of this compound. The spatial orientation of the pentyl group relative to the proline ring influences the molecule's inhibitory activity. Although both isomers are highly active, their potencies can differ, underscoring the sensitivity of the biological target to the precise three-dimensional shape of the inhibitor. nih.govnih.gov In one study against P. falciparum, the trans isomer showed slightly higher activity (IC₅₀ of 2.6 nM) compared to the cis isomer (IC₅₀ of 3.2 nM). asm.org Another study reported IC₅₀ values of 1.5 nM for the cis isomer and 3.6 nM for the trans isomer. nih.gov While the exact values vary between studies, the consistent observation of high, yet distinct, potency for each isomer confirms a clear SAR.
**Table 2: Comparative In Vitro Activity (IC₅₀) of Lincosamides against *P. falciparum***
| Compound | Key Structural Feature | IC₅₀ (nM) - Study 1 asm.org | IC₅₀ (nM) - Study 2 nih.gov |
|---|---|---|---|
| Clindamycin | 4'-propyl group | 12 nM | 12 nM |
| Doxycycline | Tetracycline class | 720 nM | 720 nM |
| ***cis*-Mirincamycin** | cis-4'-pentyl group | 3.2 nM | 3.2 nM |
| ***trans*-Mirincamycin** | trans-4'-pentyl group | 2.6 nM | 2.6 nM |
Advanced Analytical Methodologies in Mirincamycin Characterization
Spectroscopic Techniques in Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of Mirincamycin (B1218800). By analyzing the interaction of the compound with electromagnetic radiation, these techniques offer insights into its functional groups and the connectivity of its atoms.
Infrared (IR) Spectroscopy Applications
Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule. libretexts.org When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. vscht.cz This absorption pattern is unique to the molecule and serves as a "molecular fingerprint". libretexts.org
In the characterization of this compound, IR spectroscopy is utilized to confirm the presence of key functional groups within its structure. nih.govasm.org The resulting spectrum, a plot of absorbance or transmittance against wavenumber, reveals characteristic peaks corresponding to the stretching and bending vibrations of bonds such as C-H, C=C, and others, which are integral to the this compound molecule. vscht.cz This analysis is a critical step in verifying the identity and purity of synthesized this compound isomers. nih.govasm.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules like this compound. wikipedia.orgresearchgate.net It provides information about the carbon-hydrogen framework of a molecule, allowing for the determination of the connectivity and spatial arrangement of atoms. wikipedia.org The separation and purity of this compound isomers have been confirmed using NMR spectroscopy. nih.govasm.org
This technique is based on the magnetic properties of atomic nuclei. wikipedia.org When placed in a strong magnetic field, atomic nuclei absorb and re-emit electromagnetic radiation at a specific frequency. researchgate.net The exact frequency depends on the chemical environment of the nucleus, providing clues about the surrounding atoms and functional groups. wikipedia.org For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming its complex structure. googleapis.com
Chromatographic and Mass Spectrometric Approaches
Chromatographic techniques are essential for separating the components of a mixture, while mass spectrometry provides information about the mass and, by extension, the elemental composition of a compound. The coupling of these two techniques is a particularly powerful tool in pharmaceutical analysis.
High-Performance Liquid Chromatography (HPLC) for Compound Separation and Purity Confirmation
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. wikipedia.orgopenaccessjournals.com It relies on a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. wikipedia.org The components of the sample interact differently with the stationary phase, causing them to travel through the column at different rates and thus separate. wikipedia.org
In the context of this compound, HPLC is crucial for confirming the separation and purity of its isomers. nih.govasm.org The technique's high resolution and efficiency make it indispensable for quality control in pharmaceutical manufacturing. openaccessjournals.com
Liquid Chromatography-Mass Spectrometry (LC/MS) in Compound Analysis and Biological Sample Quantification
Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.org This synergistic technique is highly effective for analyzing complex mixtures and quantifying compounds in biological samples. wikipedia.orgnih.gov
For the analysis of this compound, LC/MS is employed to separate the compound from other substances in a sample and then determine its mass-to-charge ratio. nih.govasm.org This allows for both the confirmation of the compound's identity and its quantification, even at low concentrations. nih.gov In studies involving biological samples, such as plasma, a protein precipitation step is often performed before LC/MS analysis to remove interfering substances. asm.org
A specific LC/MS method for this compound involves using a liquid chromatography system equipped with an XTerra MS C18 column. asm.org The chromatographic separation is achieved using a gradient of acetonitrile (B52724) and formic acid. asm.org The mass of the this compound isomers is then determined using a single-quadrupole mass spectrometer with electrospray ionization in positive ion mode. asm.org Both the cis and trans isomers of this compound have been observed to elute at the same retention time and exhibit the same mass-to-charge ratio. asm.org
The table below summarizes the key parameters of the LC/MS method used for this compound analysis. asm.org
| Parameter | Value |
| Chromatography System | Waters 2695 Separations |
| Column | XTerra MS C18 |
| Mobile Phase | Acetonitrile and 0.1% (vol/vol) formic acid |
| Gradient | 20% to 78% acetonitrile in 3 minutes |
| Flow Rate | 0.6 ml/min |
| Elution Time | 3.8 min |
| Mass Spectrometer | Waters Micromass ZQ |
| Ionization Mode | Electrospray Ionization (Positive) |
| m/z Ratio | 439 |
This method has demonstrated high accuracy and precision for the quantification of both cis- and trans-Mirincamycin in plasma samples. nih.gov
Pharmacokinetics in Non Clinical Systems
Absorption and Systemic Exposure Dynamics
The absorption and resulting systemic exposure of mirincamycin (B1218800) have been investigated, particularly focusing on its isomers, cis-mirincamycin and trans-mirincamycin, and the impact of the administration route.
Oral Bioavailability of this compound Isomers in Preclinical Models
Studies in healthy rhesus monkeys have provided specific data on the oral bioavailability of this compound isomers. nih.gov Following oral administration, plasma concentrations of both isomers increased gradually, reaching peak levels between 0.5 and 1 hour. nih.gov
In healthy rhesus monkeys, cis-mirincamycin demonstrated an absolute oral bioavailability of 13.6%, which was slightly higher than the 11.7% observed for trans-mirincamycin; however, this difference was not statistically significant. nih.govresearchgate.net In another study involving Plasmodium cynomolgi-infected rhesus monkeys, the bioavailability was reported to be 23% for cis-mirincamycin and 19% for trans-mirincamycin. A separate investigation in the same model noted bioavailability values of 52% for the cis isomer and 23% for the trans isomer.
After oral dosing in healthy rhesus monkeys, the area under the concentration-time curve from zero to 48 hours (AUC₀₋₄₈) was significantly higher (by 30%) for cis-mirincamycin compared to trans-mirincamycin. nih.gov
Table 1: Oral Bioavailability of this compound Isomers in Rhesus Monkeys
| Isomer | Bioavailability (Healthy) | Bioavailability (Infected) |
|---|---|---|
| cis-Mirincamycin | 13.6% nih.govresearchgate.net | 23% - 52% |
Influence of Administration Route on Systemic Levels in Preclinical Models
The route of administration significantly influences the systemic levels of this compound. Following intravenous (IV) administration in rhesus monkeys, plasma concentrations of the this compound isomers decreased rapidly within the first 30 minutes. nih.gov In contrast, oral administration led to a gradual increase in plasma concentrations. nih.gov
Distribution and Elimination Kinetics
The distribution throughout the body and the rate of elimination are key pharmacokinetic parameters that have been determined for this compound in preclinical studies.
Terminal Elimination Half-Life Determination in Preclinical Models
The terminal elimination half-life of this compound has been found to be relatively long, with clearance being slow. In rhesus monkeys, the mean terminal elimination half-life ranged from 9 to 15 hours, depending on the specific isomer and the route of administration, with detectable concentrations for up to 48 hours. nih.govresearchgate.net This is a notable difference from earlier studies in the 1970s and 1980s which reported a much shorter half-life of 2 to 3 hours in both mice and monkeys; this discrepancy is likely due to the use of more sensitive analytical methods in recent studies. nih.govresearchgate.net
By the oral route, cis-mirincamycin exhibited a longer half-life and slower clearance compared to trans-mirincamycin. nih.govresearchgate.net The elimination half-life of both isomers was found to be similar to data from rodent models. researchgate.net
Table 2: Terminal Elimination Half-Life of this compound Isomers in Rhesus Monkeys
| Isomer | Administration Route | Terminal Half-Life (hours) |
|---|---|---|
| cis-Mirincamycin | Oral | Longer than trans-isomer nih.govresearchgate.net |
| trans-Mirincamycin | Oral | Shorter than cis-isomer nih.govresearchgate.net |
Tissue Distribution Patterns in Preclinical Models
This compound isomers show extensive tissue distribution, as suggested by their high apparent volumes of distribution. nih.govresearchgate.net In rhesus monkeys, the mean adjusted volume of distribution (V/F) was approximately 10 liters/kg for the oral route and ranged from 15 to 20 liters/kg for the intravenous groups. nih.gov There were no significant differences observed in the tissue distribution between the cis and trans isomers. nih.gov This large volume of distribution is consistent with previous findings in human subjects. nih.govresearchgate.net
Metabolic Transformations and Active Metabolite Formation
While the specific metabolic pathways for this compound have not been fully delineated, it is hypothesized that they may be similar to those of clindamycin (B1669177), another lincosamide antibiotic. nih.gov The major enzyme responsible for the degradation of clindamycin is CYP3A4, with CYP3A5 playing a minor role. nih.gov This process forms two major metabolites, clindamycin sulfoxide (B87167) and N-desmethyl clindamycin. nih.gov It is considered possible that this compound is also metabolized by this enzyme superfamily, potentially generating active metabolites with enhanced antimalarial properties. nih.gov The identification of these metabolic pathways and the resulting metabolites is an area for further investigation to better understand the properties of this class of drugs. nih.govresearchgate.net
Hepatic Biotransformation Processes in Preclinical Models
Evidence from preclinical studies in rhesus monkeys indicates that this compound undergoes significant hepatic biotransformation. nih.gov The compound, which is a mixture of cis- and trans- isomers, demonstrates low absolute oral bioavailability, with values of 13.6% for cis-Mirincamycin and 11.7% for trans-Mirincamycin in this primate model. nih.govresearchgate.net This low bioavailability is not thought to be primarily due to poor absorption but is instead attributed to extensive first-pass metabolism in the liver. nih.gov
The major metabolic pathway for lincosamide antibiotics, the class to which this compound belongs, is hepatic phase I biotransformation. nih.gov Specifically, cytochrome P450 (CYP) enzymes are implicated. For the related lincosamide, clindamycin, CYP3A4 has been identified as the primary enzyme responsible for its degradation. nih.gov While the specific CYP enzymes that metabolize this compound have not been definitively identified, it is likely that it follows a similar metabolic pathway involving hepatic enzymes. nih.gov The more rapid clearance and lower area under the curve (AUC) observed for trans-Mirincamycin compared to its cis- counterpart following oral administration suggest that the trans- isomer may be metabolized more quickly. nih.gov Further investigation is required to fully delineate the specific metabolic pathways and enzymes involved in this compound's biotransformation. nih.govresearchgate.net
Research into Biologically Active Metabolites
A compelling aspect of this compound's pharmacology is the strong evidence suggesting the formation of biologically active metabolites. Research conducted using plasma from rhesus monkeys dosed with this compound showed significantly greater antimalarial activity ex vivo than what was observed in standard in vitro tests. nih.govresearchgate.net
When tested in vitro against the W2 clone of Plasmodium falciparum, the 50% inhibitory concentrations (IC50) for cis-Mirincamycin and trans-Mirincamycin were high, recorded at 11,300 nM and 12,300 nM, respectively. researchgate.net However, when plasma collected from monkeys after oral dosing was tested ex vivo, the relative potency of the isomers increased dramatically—approximately 100-fold for the cis- isomer and 150-fold for the trans- isomer when compared to the standard, dihydroartemisinin (B1670584). researchgate.net This marked increase in activity, particularly following oral administration which necessitates a first pass through the liver, strongly suggests that hepatic biotransformation leads to the production of one or more metabolites that are substantially more active than the parent compound. nih.gov The identification and characterization of these potential active metabolites are crucial for a complete understanding of the antimalarial properties of this compound and for guiding future drug development efforts. nih.govresearchgate.net
Interactive Data Table 1: Pharmacokinetic Parameters of this compound Isomers in Rhesus Monkeys
| Parameter | Route | cis-Mirincamycin | trans-Mirincamycin |
| Absolute Oral Bioavailability (%) | Oral | 13.6 | 11.7 |
| AUC₀₋₄₈ (ng·h/mL) | Oral | 1,020 | 563 |
| AUC₀₋₄₈ (ng·h/mL) | IV | 7,510 | 4,830 |
| Cₘₐₓ (ng/mL) | Oral | 254 | 129 |
| Tₘₐₓ (h) | Oral | 1.1 | 0.9 |
| Half-life (h) | Oral | 5.2 | 2.9 |
| Clearance (mL/h/kg) | IV | 111 | 173 |
| Data sourced from a study in healthy rhesus monkeys. AUC₀₋₄₈ represents the area under the concentration-time curve from zero to 48 hours. Cₘₐₓ is the maximum plasma concentration. Tₘₐₓ is the time to reach maximum plasma concentration. nih.govresearchgate.net |
Interactive Data Table 2: In Vitro vs. Ex Vivo Antimalarial Activity
| Compound | In Vitro IC₅₀ (nM) vs. P. falciparum | Ex Vivo Activity |
| cis-Mirincamycin | 11,300 | ~100-fold increase in relative potency |
| trans-Mirincamycin | 12,300 | ~150-fold increase in relative potency |
| Dihydroartemisinin | 2.30 | - |
| IC₅₀ is the half-maximal inhibitory concentration. Ex vivo activity reflects the antimalarial effect of plasma from dosed monkeys, suggesting the presence of active metabolites. nih.govresearchgate.net |
Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in Preclinical Development
Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a critical tool in drug discovery that establishes a mathematical relationship between the concentration of a drug in the body over time (PK) and its observed effect (PD). frontiersin.org In preclinical development, this modeling approach allows researchers to understand a drug's mechanism of action, optimize dosing regimens, and predict clinical outcomes from animal data. frontiersin.orgprogress-lifesciences.nl By integrating data from various studies, PK-PD models provide a rational basis for decision-making, helping to select the most promising drug candidates and design more efficient and informative studies. frontiersin.orgcatapult.org.uk This process is iterative, with models being continuously refined as more data becomes available. frontiersin.org
Principles of PK-PD Correlation in Efficacy Prediction
The core principle of PK-PD correlation is to link drug exposure to therapeutic activity. frontiersin.org For anti-infective agents like this compound, the goal is to determine the drug exposure profile necessary to inhibit or kill the target pathogen. Efficacy is often predicted using specific PK-PD indices that combine pharmacokinetic parameters with a measure of the pathogen's susceptibility, such as the minimum inhibitory concentration (MIC). frontiersin.orgmdpi.com
Three of the most common PK-PD indices for antimicrobial agents are:
T>MIC: The percentage of the dosing interval during which the drug concentration remains above the MIC. This is often the key driver of efficacy for time-dependent antibiotics. frontiersin.org
Cₘₐₓ/MIC: The ratio of the peak drug concentration to the MIC. This index is typically associated with concentration-dependent killing. frontiersin.org
AUC/MIC: The ratio of the area under the concentration-time curve to the MIC. This reflects the total drug exposure over a period and is often predictive for drugs whose efficacy is dependent on both concentration and time. frontiersin.orgnih.gov
By establishing which of these indices best correlates with efficacy in preclinical infection models, researchers can define a target value needed for a successful therapeutic outcome. nih.gov This target can then be used to predict the effective dose in humans. mdpi.comnih.gov
Optimization Strategies for Compound Exposure in Preclinical Models
Optimizing compound exposure in preclinical models is essential for accurately assessing efficacy and establishing a therapeutic window. catapult.org.uk PK-PD modeling guides this optimization process by simulating how changes in dosing, frequency, and formulation affect drug concentrations at the site of action. wuxiapptec.com
If initial studies reveal that exposure is too low to achieve the target PK-PD index, several strategies can be employed. These include modifying the formulation to improve bioavailability or adjusting the dosing regimen. wuxiapptec.com For instance, a PK-PD analysis might show that a compound's effect is not sustained for the entire dosing interval. In response, researchers could test a new schedule, such as more frequent administration at a lower dose, to maintain concentrations above the required threshold without increasing total exposure. catapult.org.uk One case study demonstrated that PK-PD analysis led to a change in the dosing schedule from a high once-daily dose to a lower dose administered three times per week, which maintained efficacy while improving the toxicity profile. catapult.org.uk This iterative process of modeling, testing, and refining allows for the development of an optimized exposure strategy that maximizes the potential for therapeutic success in subsequent clinical trials. frontiersin.orgcatapult.org.uk
Molecular and Cellular Mechanisms of Action
Inhibition of Protein Synthesis
The principal mechanism of action for Mirincamycin (B1218800), like other lincosamide antibiotics, is the disruption of bacterial and organellar protein synthesis. rxlist.com This inhibition halts the growth and replication of susceptible organisms. rxlist.com
This compound selectively targets the 50S subunit of the prokaryotic-type ribosome. mdpi.comtaylorandfrancis.com By binding to this larger ribosomal subunit, it interferes with the crucial process of translation, where genetic information encoded in messenger RNA (mRNA) is used to build proteins. rxlist.comwikipedia.org The binding event physically obstructs the progression of the ribosome along the mRNA strand, thereby preventing the elongation of the polypeptide chain. taylorandfrancis.com This action is typically bacteriostatic, meaning it inhibits bacterial replication rather than directly killing the cells, although bactericidal effects can be observed at higher concentrations. rxlist.com
The specificity of this compound's interaction lies within a highly conserved region of the 50S ribosomal subunit known as the peptidyl transferase center (PTC). mdpi.comnih.govresearchgate.net The PTC is the enzymatic core of the ribosome, responsible for catalyzing the formation of peptide bonds between amino acids. Lincosamides, including the related compound clindamycin (B1669177), bind near the A-site (aminoacyl site) and P-site (peptidyl site) within the PTC. rxlist.commdpi.comresearchgate.net This binding is mediated primarily through contact with the 23S ribosomal RNA (rRNA). rxlist.com
This interaction creates steric hindrance, which physically blocks the correct positioning of the aminoacyl-tRNA (the molecule that carries the next amino acid to be added) at the A-site. mdpi.comresearchgate.net By preventing the docking of the incoming aminoacyl-tRNA, this compound effectively stalls peptide bond formation and causes the premature dissociation of the growing peptide chain from the ribosome, thereby halting protein synthesis. mdpi.comwikipedia.org The structural differences between prokaryotic 70S ribosomes (found in bacteria and organelles like the apicoplast) and eukaryotic 80S ribosomes in host cells account for the selective toxicity of the antibiotic. wikipedia.org
Ribosomal Targeting Mechanisms
Apicoplast as a Critical Target Organelle
In apicomplexan parasites, such as Plasmodium falciparum (the causative agent of malaria) and Toxoplasma gondii, this compound has a second, critical target: a non-photosynthetic plastid organelle called the apicoplast. jvas.inasm.org The prokaryotic origins of this organelle make its internal machinery, including its ribosomes, susceptible to antibiotics that target bacteria. jvas.in
The apicoplast is a relict plastid acquired through secondary endosymbiosis and is indispensable for the survival of most apicomplexan parasites. jvas.inelifesciences.org Though it has lost its photosynthetic capabilities, it houses several vital prokaryotic-type metabolic pathways that are essential for the parasite's life cycle. elifesciences.orgplos.orgpnas.org The products of these pathways are crucial for various cellular functions, and because these pathways are absent in their mammalian hosts, the apicoplast is a prime target for antimicrobial chemotherapy. jvas.in
| Metabolic Pathway | Primary Function | Essentiality in Parasite | Reference |
|---|---|---|---|
| MEP/DOXP Pathway (Isoprenoid Biosynthesis) | Synthesizes isoprenoid precursors like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). | Essential in blood and liver stages for producing vital molecules for protein prenylation, vesicular trafficking, and dolichol synthesis. | elifesciences.orgplos.orgfrontiersin.orgfrontiersin.org |
| Type II Fatty Acid Synthesis (FASII) | Produces fatty acids, such as myristic and palmitic acid. | Considered essential for liver-stage development and becomes critical in blood stages when host fatty acids are limited. | elifesciences.orgpnas.orgplos.org |
| Heme Synthesis (Partial) | Contributes initial steps to the heme biosynthesis pathway, which is completed in the mitochondrion. | Plays a role in the production of heme, a cofactor for various enzymes. | elifesciences.orgpnas.org |
| Iron-Sulfur (Fe-S) Cluster Synthesis (Suf Pathway) | Assembles Fe-S clusters, which are essential cofactors for enzymes in the MEP pathway and other proteins. | Essential for apicoplast maintenance and the function of the MEP pathway. | plos.orgfrontiersin.org |
By inhibiting the apicoplast's prokaryotic-like ribosomes, this compound halts the synthesis of nuclear-encoded proteins that are imported into the organelle to function. frontiersin.orgfrontiersin.org This shutdown of local protein production cripples the essential metabolic pathways housed within. The most critical consequence of this inhibition in blood-stage parasites is the cessation of the methylerythritol 4-phosphate (MEP) pathway, which produces isoprenoid precursors. frontiersin.orgfrontiersin.org
The loss of isoprenoid synthesis is the primary lethal event following apicoplast-targeting antibiotic action. nih.govplos.org Isoprenoids are fundamental for multiple downstream processes, including protein prenylation—a modification required for the function and membrane-anchoring of trafficking proteins like Rab GTPases. nih.govplos.orgelifesciences.org Without a steady supply of isoprenoid precursors from the apicoplast, these critical cellular maintenance and trafficking pathways are disrupted. nih.gov For instance, depletion of these precursors impairs the transport of vesicles to the parasite's digestive vacuole, preventing it from feeding and leading to its eventual death. nih.govplos.org
A peculiar and significant consequence of treatment with this compound and other antibiotics that target apicoplast housekeeping functions (like protein synthesis or DNA replication) is a phenomenon known as the "delayed death" phenotype. asm.orgnih.govplos.orgelifesciences.org When exposed to these drugs, parasites complete their initial replication cycle seemingly unharmed. asm.orgnih.gov They successfully multiply within the host cell, egress, and invade new cells. asm.org
However, the progeny parasites produced during this first cycle inherit a defective or non-existent apicoplast. nih.govplos.org The inhibition of apicoplast protein synthesis during the parent parasite's development prevents the proper biogenesis and segregation of the organelle into the daughter cells. asm.orgelifesciences.org Lacking a functional apicoplast, these daughter parasites are unable to synthesize their own isoprenoid precursors. nih.govplos.org This inability to produce essential isoprenoids proves fatal during the second replication cycle, leading to growth arrest and parasite death approximately 48 hours after the initial drug exposure. frontiersin.orgfrontiersin.orgnih.gov This delayed effect is a hallmark of apicoplast maintenance inhibitors and is directly linked to the loss of the organelle's essential metabolic output in the subsequent parasitic generation. nih.govplos.org
Disruption of Apicoplast-Encoded Metabolic Pathways
Comparative Mechanistic Insights with Related Lincosamides
This compound, a lincosamide antibiotic, exerts its antimalarial effect by targeting protein synthesis within a unique organelle of the Plasmodium parasite known as the apicoplast. nih.govmdpi.com This non-photosynthetic plastid, a relic of secondary endosymbiosis, is vital for the parasite's survival and is involved in essential biosynthetic pathways. The apicoplast contains its own circular DNA and prokaryote-like protein synthesis machinery, including 70S ribosomes, making it a selective target for certain classes of antibiotics. nih.gov
The mechanism of action for this compound and other lincosamides against malaria parasites is characterized by a "delayed death" phenomenon. nih.gov This means that parasites exposed to the drug can complete the current replication cycle, invading new host cells, but their progeny fail to grow and eventually die. nih.gov This slow onset of action is attributed to the inhibition of protein translation within the apicoplast, which is not immediately lethal but prevents the parasite from establishing a successful subsequent infection cycle.
Clindamycin and Azithromycin (B1666446) Mechanistic Overlaps
This compound shares a core mechanism of action with the related lincosamide, Clindamycin, and the macrolide, Azithromycin. nih.gov This mechanistic link is substantiated by in vitro studies demonstrating a significant correlation in activity between this compound, Clindamycin, and Azithromycin against Plasmodium falciparum isolates. nih.govresearchgate.net This cross-sensitivity suggests they act on a similar target. nih.gov
The primary molecular target for both lincosamides and macrolides is the 50S large subunit of the ribosome, where they interfere with protein synthesis. mdpi.comidstewardship.comamazonaws.com
Ribosomal Binding: Like its counterparts, this compound is understood to bind to the 23S ribosomal RNA (rRNA) within the 50S subunit of the apicoplast ribosome. nih.govwikipedia.org This binding action occurs near the peptidyl transferase center, a critical site for peptide bond formation. wikipedia.orgrxlist.com
Inhibition of Protein Synthesis: By binding to the ribosome, these antibiotics obstruct the elongation of polypeptide chains. amazonaws.comwikipedia.org They create a steric hindrance that interferes with the positioning of aminoacyl-tRNA molecules and the subsequent transpeptidation reaction, effectively halting protein production. amazonaws.comwikipedia.org
Although Azithromycin belongs to the macrolide class, it exhibits a similar functional mechanism by binding the 50S ribosomal subunit to inhibit protein synthesis. droracle.aidrugbank.com While the precise binding sites may differ slightly between lincosamides and macrolides, their overlapping action on the ribosomal machinery of the apicoplast accounts for their shared antimalarial properties and the observed activity correlations. nih.govdroracle.ai
Distinctions from Other Antimalarial Drug Classes
The mechanism of this compound and other apicoplast-targeting antibiotics is fundamentally different from that of other major antimalarial drug classes. While this compound shows a significant activity correlation with Clindamycin and Azithromycin, it displays no such correlation with traditional antimalarials like Chloroquine (B1663885), Quinine, Mefloquine, or Dihydroartemisinin (B1670584), highlighting these distinct modes of action. nih.gov
Versus Quinolines and Amino Alcohols (e.g., Chloroquine, Quinine, Mefloquine): These drugs primarily target the parasite's food vacuole. They interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. By preventing the polymerization of heme into hemozoin, they cause a buildup of free heme, which is lethal to the parasite. lumenlearning.com This mechanism is entirely separate from the inhibition of ribosomal protein synthesis in the apicoplast.
Versus Artemisinin (B1665778) Derivatives (e.g., Dihydroartemisinin): The artemisinin class of drugs possesses an endoperoxide bridge that is activated by heme iron in the parasite. dovepress.com This reaction generates a cascade of carbon-centered free radicals that damage a wide range of parasite proteins and lipids, leading to rapid cell death. dovepress.com This non-specific alkylating damage is distinct from the highly specific ribosomal targeting of this compound.
Versus Antifolates (e.g., Pyrimethamine, Sulfadoxine): Antifolates disrupt the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids (DNA and RNA). mdpi.com They inhibit key enzymes like dihydrofolate reductase (DHFR) and dihydropteroate (B1496061) synthase (DHPS). plos.org This targets a metabolic pathway, not the protein translation machinery of the apicoplast.
Versus Atovaquone: Atovaquone acts on the parasite's mitochondria, specifically inhibiting the cytochrome bc1 complex (Complex III) of the electron transport chain. plos.org This disrupts mitochondrial function and collapses the mitochondrial membrane potential, which is unrelated to this compound's mechanism.
Antimicrobial Efficacy Studies in Non Clinical Models
Ex Vivo Activity Assessments
Ex vivo studies, which involve testing a compound in a biological medium from a living organism, provide a bridge between in vitro data and in vivo efficacy. These assessments can reveal the influence of host metabolism on a drug's activity.
To investigate the effects of host metabolism, the antimalarial activity of Mirincamycin (B1218800) was assessed ex vivo using plasma from rhesus monkeys that had been administered the drug. nih.govpatsnap.com When this "dosed" primate plasma was cultured with the W2 clone of P. falciparum, both the cis and trans isomers of this compound demonstrated a dramatic increase in potency compared to their direct in vitro activity. nih.govresearchgate.net
The relative potency of the isomers increased by approximately 100-fold for cis-Mirincamycin and 150-fold for trans-Mirincamycin in the ex vivo system compared to the in vitro results. nih.govresearchgate.net This significant enhancement of antimalarial activity strongly suggests that this compound undergoes first-pass metabolism in the host to form one or more metabolites that are substantially more active against the blood stages of P. falciparum than the parent compound. nih.gov This finding is critical, as it indicates that in vitro assays alone may not fully capture the therapeutic potential of this compound. nih.gov
Table 4: Mentioned Compounds
| Compound Name |
|---|
| 8-aminoquinolines |
| Azithromycin (B1666446) |
| Chloroquine (B1663885) |
| Clindamycin (B1669177) |
| Dihydroartemisinin (B1670584) |
| Doxycycline |
| Mefloquine |
| This compound |
| Primaquine (B1584692) |
| Quinine |
| Tafenoquine (B11912) |
| cis-Mirincamycin |
Correlation of In Vitro and Ex Vivo Potency
Studies investigating the antimalarial properties of this compound have revealed a significant disparity between its in vitro and ex vivo potency. This discrepancy suggests that the compound may be metabolized into more active forms within a biological system.
In a key study utilizing the W2 clone of Plasmodium falciparum, the in vitro 50% inhibitory concentrations (IC50) were determined to be 11,300 nM for cis-mirincamycin and 12,300 nM for trans-mirincamycin. researchgate.net However, when plasma from rhesus monkeys dosed with this compound was cultured ex vivo with the same parasite clone, a dramatic increase in potency was observed. researchgate.net The ex vivo potency of the cis isomer increased by approximately 100-fold, and the trans isomer's potency increased by about 150-fold compared to their direct in vitro activities. researchgate.net
This marked increase in ex vivo activity, particularly within the first 90 minutes after oral administration, points to the first-pass metabolism of this compound into one or more metabolites that possess superior blood-stage antimalarial activity. researchgate.net Further research confirmed a significant correlation between the in vitro activity of this compound and other antibiotics that target protein synthesis, such as clindamycin and azithromycin, but not with other antimalarials like chloroquine, mefloquine, or dihydroartemisinin. nih.gov This suggests a distinct mechanism of action and a low potential for cross-resistance with these agents. nih.govresearchgate.net
Table 1: Comparison of In Vitro and Ex Vivo Antimalarial Potency of this compound Isomers
| Isomer | In Vitro IC50 (nM) vs. P. falciparum (W2 clone) | Approximate Fold-Increase in Ex Vivo Potency |
| cis-Mirincamycin | 11,300 researchgate.net | ~100 researchgate.net |
| trans-Mirincamycin | 12,300 researchgate.net | ~150 researchgate.net |
Activity against Other Apicomplexan Parasites (e.g.,Toxoplasma gondii)
The antimicrobial spectrum of this compound extends beyond Plasmodium species to other medically important apicomplexan parasites, including Toxoplasma gondii, the causative agent of toxoplasmosis. biorxiv.orgnih.gov Antibiotics that inhibit protein translation in prokaryotic-like ribosomes have been effectively used against apicomplexan parasites, and this compound falls into this category. researchgate.netresearchgate.net
The mechanism of action is believed to be the inhibition of protein synthesis within the apicoplast, a non-photosynthetic plastid organelle essential for the parasite's survival. researchgate.netecronicon.net This organelle's prokaryotic origins make its translational machinery a specific target for antibiotics like lincosamides, macrolides, and tetracyclines. researchgate.netecronicon.net
In in vitro screening studies evaluating various antimalarial compounds for activity against T. gondii, this compound was identified as one of the active antibiotics. biorxiv.orgnih.gov Its ability to inhibit the growth of T. gondii tachyzoites, the parasite's rapidly replicating stage, underscores its potential utility against toxoplasmosis. biorxiv.orgnih.gov While many compounds active against Plasmodium show limited efficacy against T. gondii, the shared biology of the apicoplast makes this compound effective against both. biorxiv.orgnih.gov
**Table 2: Efficacy of this compound against *Toxoplasma gondii***
| Parasite | Activity Metric | Finding |
| Toxoplasma gondii (tachyzoites) | In Vitro Growth Inhibition | Active inhibitor of parasite growth. biorxiv.orgnih.gov |
| Mechanism likely involves targeting protein synthesis in the apicoplast. biorxiv.orgnih.gov |
Investigations into Resistance Mechanisms and Cross Resistance
Molecular Basis of Resistance Emergence
The emergence of resistance to antibiotics is a complex process driven by genetic adaptation. For the lincosamide class, which includes mirincamycin (B1218800), the primary mechanisms of resistance in bacteria involve either the modification of the drug's target site or the active removal of the drug from the cell. asm.orgnih.gov
One of the most well-documented mechanisms is the methylation of 23S ribosomal RNA, the target site for lincosamides. oup.com This modification reduces the drug's ability to bind to the ribosome and inhibit protein synthesis. Another common mechanism is the active efflux of the antibiotic, where membrane proteins pump the drug out of the bacterial cell. frontiersin.org While these are the established resistance pathways for the lincosamide class, specific research detailing the precise molecular basis for the emergence of resistance to this compound itself remains limited.
Specific genes have been identified as markers for resistance to the macrolide-lincosamide-streptogramin B (MLSB) group of antibiotics. The most prominent are the erythromycin (B1671065) ribosomal methylase (erm) genes, such as erm(B) and erm(C). asm.orgnih.govoup.comfrontiersin.org These genes encode the enzymes that methylate the ribosome, leading to broad cross-resistance across the MLSB class. oup.com
Other genetic markers include genes that code for efflux pumps, such as msr(A), which can expel macrolides and streptogramins B from the cell. frontiersin.org Additionally, genes like lnu, which encode lincosamide-inactivating nucleotidyltransferases, confer resistance specifically to lincosamides. frontiersin.org Although these markers are associated with the broader antibiotic class, their specific role in reduced susceptibility to this compound in clinical or experimental settings has not been extensively detailed.
The evolution of antibiotic resistance is a multifaceted process governed by random genetic mutation, natural selection, and the horizontal transfer of resistance genes. nih.govresearchgate.net At its core, evolution proceeds through random processes, but under the selective pressure of an antibiotic, bacteria with pre-existing or newly acquired resistance mutations are more likely to survive and proliferate. nih.gov
The evolutionary pathways can be complex and unpredictable, often influenced by the specific environment, such as whether bacteria are free-floating or in a biofilm, which can lead to different genetic adaptations. nih.govelifesciences.org While general principles suggest that resistance to this compound would follow these established evolutionary models, specific experimental studies tracing the precise evolutionary trajectories of this compound resistance are not yet widely available. nih.govresearchgate.netasm.org
Genetic Markers Associated with Reduced Susceptibility
Cross-Resistance Patterns with Related Lincosamides and Macrolides
Cross-resistance occurs when a pathogen's resistance mechanism for one drug also confers resistance to other, often structurally related, compounds. Investigations have revealed a significant potential for cross-resistance between this compound and related antibiotics.
Studies conducted on Plasmodium falciparum isolates have demonstrated a significant positive correlation between the in vitro activity of this compound and that of clindamycin (B1669177) (another lincosamide) and azithromycin (B1666446) (a macrolide). nih.govresearchgate.net One key study found a strong correlation with clindamycin and a notable, though weaker, correlation with azithromycin. nih.gov This suggests that resistance mechanisms affecting one of these drugs are likely to affect the others. nih.gov
Table 1: Correlation of In Vitro Activity Between this compound and Related Antibiotics
| Compound | Correlation Coefficient (R) | P-value | Number of Samples (N) | Reference |
|---|---|---|---|---|
| Clindamycin | 0.64 | 0.0002 | 28 | nih.gov |
| Azithromycin | 0.390 | 0.040 | 28 | nih.gov |
The existence of cross-resistance between this compound, clindamycin, and azithromycin has important implications for its clinical development and use. nih.govresearchgate.net It suggests that this compound may have reduced efficacy against pathogens that have already developed resistance to these commonly used antibiotics.
However, this does not diminish its potential as part of a combination therapy. A key strategy in designing effective combination therapies is to use drugs that have different mechanisms of action and non-overlapping resistance profiles. This compound is being investigated as a promising partner for various antimalarial drugs precisely because it shows no cross-resistance with them. nih.govresearchgate.net Furthermore, studies combining this compound with antimalarials like tafenoquine (B11912), dihydroartemisinin (B1670584), and chloroquine (B1663885) found that the interactions were additive to synergistic, with no antagonism observed. nih.govnih.gov This indicates that even with potential cross-resistance to other antibiotics, this compound could be a valuable component in a multi-drug regimen against malaria. nih.govnih.gov
Correlation of Activity with Clindamycin and Azithromycin
Absence of Cross-Resistance with Unrelated Antimalarials
A critical finding in the evaluation of this compound is the lack of cross-resistance with structurally and mechanistically different antimalarial drugs. nih.govresearchgate.netnih.govresearchgate.net The same studies that confirmed a correlation with lincosamides and macrolides found no evidence of an activity correlation with several standard antimalarials. nih.govresearchgate.netnih.gov
Analysis of P. falciparum isolates showed no significant correlation between the activity of this compound and that of dihydroartemisinin, mefloquine, quinine, or chloroquine. nih.govresearchgate.net This lack of cross-resistance is a highly favorable characteristic, as it means this compound could remain effective against malaria strains that have already developed resistance to these frontline agents. nih.govnih.gov This supports its potential use in combination therapies to combat multidrug-resistant malaria. researchgate.netnih.gov
Table 2: Correlation of In Vitro Activity Between this compound and Unrelated Antimalarials
| Compound | Correlation Coefficient (R) | P-value | Number of Samples (N) | Reference |
|---|---|---|---|---|
| Dihydroartemisinin | 0.269 | 0.166 | 28 | nih.gov |
| Mefloquine | 0.031 | 0.875 | 28 | nih.gov |
| Quinine | 0.025 | 0.901 | 28 | nih.gov |
| Chloroquine | 0.319 | 0.098 | 28 | nih.gov |
Combinatorial Therapeutic Strategies and Synergistic Interactions
Design and Evaluation of Combination Regimens
The design of effective combination therapies involving Mirincamycin (B1218800) has been guided by rigorous in vitro and ex vivo evaluations. nih.govnih.gov These studies assess the nature of the interaction between this compound and potential partner drugs, identifying whether the combination results in synergistic, additive, indifferent, or antagonistic effects. researchgate.netresearchgate.net The primary goal is to find combinations that are more effective than the sum of their individual components, which can help to overcome or delay the development of drug resistance. ontosight.ainih.gov
A key method for evaluating drug interactions is the in vitro Fractional Inhibitory Concentration (FIC) analysis. nih.gov This technique is often performed using a checkerboard assay, where serial dilutions of two drugs are tested together against a pathogen, such as Plasmodium falciparum. nih.govresearchgate.net The 50% inhibitory concentrations (IC50s) are determined from the optical density readings through nonlinear regression analysis. nih.gov
The FIC index (FICI) is calculated to quantify the nature of the interaction. nih.gov It is the sum of the FICs of each drug, where the FIC is the ratio of the drug's IC50 in the combination to its IC50 when used alone. unipi.it The interaction is typically classified as:
Synergism: FICI < 0.5 nih.govresearchgate.net
Additivity: FICI between 0.5 and 2 nih.govresearchgate.net
Antagonism: FICI > 2 nih.govresearchgate.net
In studies with this compound, checkerboard assays were performed by diluting trans-mirincamycin vertically and partner drugs like tafenoquine (B11912), dihydroartemisinin (B1670584), or chloroquine (B1663885) horizontally in microtiter plates. nih.gov The drug susceptibility was evaluated using a histidine-rich protein 2 (HRP2) assay against fresh P. falciparum field isolates and culture-adapted clones. nih.govnih.govresearchgate.net
Interaction analyses have demonstrated that this compound exhibits favorable profiles when combined with several standard antimalarial drugs. nih.gov Studies show additive to synergistic interactions with tafenoquine (TQ), dihydroartemisinin (DHA), and chloroquine (CQ). nih.govresearchgate.netresearchgate.net Crucially, antagonism was not detected in any of the tested combinations against various P. falciparum clones and field isolates. nih.govnih.govresearchgate.net
| This compound Partner Drug | Geometric Mean ΣFIC50 | Interaction Profile |
|---|---|---|
| Tafenoquine (TQ) | 0.78 | Additive to Synergistic nih.govnih.govresearchgate.net |
| Dihydroartemisinin (DHA) | 0.80 | Additive to Synergistic nih.govnih.govresearchgate.net |
| Chloroquine (CQ) | 0.80 | Additive to Synergistic nih.govnih.govresearchgate.net |
In Vitro Fractional Inhibitory Concentration (FIC) Analysis
Rationale for Combination Therapy in Overcoming Resistance
For this compound, combination therapy is a particularly relevant strategy. Studies have shown no evidence of cross-resistance between this compound and standard antimalarials such as dihydroartemisinin, mefloquine, quinine, and chloroquine. nih.govnih.govresearchgate.net This lack of an activity correlation suggests that the mechanisms of action and resistance are distinct. Therefore, combining this compound with one of these agents could be effective against parasite strains that are already resistant to the partner drug. nih.govnih.gov This makes this compound combinations promising candidates for the treatment and prophylaxis of multidrug-resistant malaria. nih.govnih.govscience.gov
Optimization of Combination Ratios for Maximal Efficacy
To maximize the therapeutic benefit of a combination regimen, it is crucial to determine the optimal concentration ratio of the constituent drugs. nih.gov This optimization aims to achieve the strongest synergistic or additive effect, thereby maximizing efficacy. frontiersin.org In vitro studies for this compound have identified the concentration ratios that produce the most potent interactions with its partner drugs. researchgate.net
The strongest tendency toward synergy was observed in the combination of this compound with tafenoquine. nih.govnih.govresearchgate.net The optimal ratios for achieving the lowest FICs varied depending on the partner drug, highlighting the importance of specific ratio determination for each combination. nih.govresearchgate.net
| This compound Combination | Optimal Ratio Range (this compound:Partner) | Mean Optimal Ratio (this compound:Partner) |
|---|---|---|
| Tafenoquine | 1:0.27 to 1:7.2 nih.govnih.govresearchgate.net | 1:2.7 nih.govnih.govresearchgate.net |
| Dihydroartemisinin | 1:444.4 to 1:36,000 nih.govresearchgate.netresearchgate.net | 1:10,755.5 nih.govresearchgate.netresearchgate.net |
| Chloroquine | 1:2.7 to 1:216 nih.govresearchgate.netresearchgate.net | 1:64.5 nih.govresearchgate.netresearchgate.net |
Future Directions and Research Opportunities
Elucidation of Remaining Mechanistic Gaps
Mirincamycin (B1218800) is understood to be a protein synthesis inhibitor that targets the 50S subunit of the bacterial ribosome, a mechanism it shares with other lincosamide antibiotics. ontosight.ai When used against malaria parasites, it exhibits a "delayed-death" phenotype, where the inhibitory effects are most pronounced in the second cycle of erythrocyte invasion following treatment. asm.orgnih.gov However, the precise molecular details of this process and its interaction with the parasite's apicoplast, a non-photosynthetic plastid essential for parasite survival, are not fully known. asm.orgnih.gov
A significant mechanistic question arose from pharmacokinetic studies in healthy rhesus monkeys. asm.org These studies revealed that the ex vivo antimalarial activity observed after oral administration was significantly higher than that seen after intravenous administration, particularly shortly after dosing. asm.org This suggests a potential first-pass metabolism effect, where one or more metabolites with potent antimalarial activity are formed. asm.org Future research should focus on identifying these potential active metabolites and their specific metabolic pathways. nih.gov A comprehensive understanding of this compound's metabolism is crucial to fully delineate the properties of this class of drugs and could guide the development of new analogues with optimized activity. nih.gov
Advanced Preclinical Model Development
The journey of this compound through preclinical testing has underscored the limitations of existing animal models for predicting clinical efficacy, especially for relapsing malarias like Plasmodium vivax. This compound demonstrated significant causal prophylactic activity against the early liver stages of Plasmodium berghei in mice. asm.orgnih.gov However, in the rhesus monkey model infected with Plasmodium cynomolgi—the primary preclinical model for evaluating activity against dormant liver-stage hypnozoites—this compound failed to prevent relapse. mmv.orgnih.gov
This discrepancy, where efficacy against early liver stages in rodents did not correlate with anti-hypnozoite activity in primates, is a critical finding. nih.gov It signals a need for the development of more predictive advanced preclinical models. The failure of this compound to demonstrate sufficient anti-relapsing efficacy in the P. cynomolgi model was the primary reason for the discontinuation of its development. mmv.org Future efforts must focus on creating and refining models, potentially including in vitro systems with human hepatocytes or advanced humanized mouse models, that more accurately replicate the biology of P. vivax hypnozoites and can better predict a drug's ability to provide a radical cure.
Strategies for Mitigating Resistance Development
A significant concern for the clinical utility of this compound is the potential for cross-resistance with clindamycin (B1669177), another lincosamide antibiotic used in malaria treatment. nih.gov Studies have shown a significant correlation in activity between this compound, clindamycin, and azithromycin (B1666446), suggesting a shared resistance mechanism. nih.govnih.gov Research has identified mutations in the parasite's apicoplast genome in Amazonian Plasmodium falciparum strains that confer resistance to clindamycin. nih.gov The modeling of drug-target interactions suggests that these mutations may also confer resistance to this compound, indicating that resistance might already exist in some parasite populations. nih.gov
Future strategies to mitigate resistance for any lincosamide-based antimalarial must include:
Genomic Surveillance: Widespread screening of parasite populations in malaria-endemic regions is necessary to identify and monitor the prevalence of mutations that could confer resistance.
Combination Therapy: A key advantage of this compound is the lack of observed cross-resistance with several standard antimalarials, including dihydroartemisinin (B1670584), mefloquine, quinine, and chloroquine (B1663885). nih.govnih.gov Utilizing it as part of a combination therapy with a drug that has a different mechanism of action is a proven strategy to delay the emergence of resistance.
Exploration of Novel Combinatorial Partners
Research has consistently shown that this compound is a promising candidate for combination therapy. nih.govnih.gov In vitro studies have demonstrated additive to synergistic interactions with several key antimalarial drugs, with no antagonism detected. nih.govresearchgate.net The potentiation of the activity of 8-aminoquinolines like primaquine (B1584692) is particularly noteworthy. asm.org Concomitant administration of this compound was shown in a P. cynomolgi model to improve the efficacy of primaquine, suggesting that such a combination could potentially allow for lower, and therefore less toxic, doses of primaquine to achieve a radical cure for P. vivax malaria. asm.orgasm.org
The interaction profiles of this compound with various antimalarial partners have been quantified using the fractional inhibitory concentration (FIC), where a lower value indicates stronger synergy.
| Partner Drug | Interaction Profile | Geometric Mean FIC₅₀ | Optimal Combination Ratio (this compound:Partner) | Reference |
| Tafenoquine (B11912) (TQ) | Additive to Synergistic | 0.78 | 1:2.7 (mean) | nih.govnih.gov |
| Dihydroartemisinin (DHA) | Additive to Synergistic | 0.80 | 1:10,755.5 (mean) | nih.govnih.gov |
| Chloroquine (CQ) | Additive to Synergistic | 0.80 | 1:64.5 (mean) | nih.govnih.gov |
| Primaquine | Additive/Synergistic | Not Quantified | Not Quantified | mmv.orgasm.org |
These findings strongly support the continued exploration of lincosamides as combination partners. Future research should aim to identify novel partners that can act synergistically against both blood-stage and liver-stage parasites, including hypnozoites, to develop more effective and robust treatment regimens for multidrug-resistant malaria. nih.gov
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
